REACTION_CXSMILES
|
[CH3:1][N:2]1[C:7]([NH2:8])=[N:6][C:4](=[O:5])[CH2:3]1.C[I:10].[C:11](OCC)(=O)C>CN(C)C=O>[IH:10].[NH:8]=[C:7]1[N:6]([CH3:11])[C:4](=[O:5])[CH2:3][N:2]1[CH3:1] |f:4.5|
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Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
CN1CC(=O)N=C1N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
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Details
|
stirred at that temperature for 2 hours and further at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
crystals were collected by filtration
|
Type
|
WASH
|
Details
|
The obtained crystals were washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
I.N=C1N(CC(N1C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |